molecular formula C29H45N3O7Si2 B3156066 N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide CAS No. 817204-34-5

N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Cat. No.: B3156066
CAS No.: 817204-34-5
M. Wt: 603.9 g/mol
InChI Key: YKWNIXHJESCFCK-ACEYUQJJSA-N
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Description

N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a fused furo-trioxadisilocin core modified with isopropyl, hydroxy, and methyl groups, coupled to a pyrimidinone-benzamide moiety. Its synthesis involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

N-[1-[(6aR,8R,9S,9aR)-9-hydroxy-9-methyl-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45N3O7Si2/c1-18(2)40(19(3)4)36-17-23-25(38-41(39-40,20(5)6)21(7)8)29(9,35)27(37-23)32-16-15-24(31-28(32)34)30-26(33)22-13-11-10-12-14-22/h10-16,18-21,23,25,27,35H,17H2,1-9H3,(H,30,31,33,34)/t23-,25-,27-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWNIXHJESCFCK-ACEYUQJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)(C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)(C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45N3O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101306
Record name N-[1,2-Dihydro-1-[2-C-methyl-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-arabinofuranosyl]-2-oxo-4-pyrimidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817204-34-5
Record name N-[1,2-Dihydro-1-[2-C-methyl-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-arabinofuranosyl]-2-oxo-4-pyrimidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817204-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1,2-Dihydro-1-[2-C-methyl-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-arabinofuranosyl]-2-oxo-4-pyrimidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 817204-34-5) is a complex organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C29H45N3O7Si2C_{29}H_{45}N_{3}O_{7}Si_{2}, with a molecular weight of approximately 603.86 g/mol.

Structural Characteristics

The compound contains:

  • Multiple isopropyl groups
  • A tetrahydrofuran ring
  • A benzamide moiety

These structural elements contribute to its biological activity and interactions within various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can lead to alterations in their activity, which may result in various therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activities that are critical in signal transduction processes.

Case Studies and Research Findings

  • Antitumor Activity:
    Research has indicated that similar compounds exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies on related benzamide derivatives have shown significant cytotoxicity against breast and prostate cancer cells.
  • Antiviral Properties:
    Investigations into pyrimidine derivatives suggest that compounds with similar structures can act as inhibitors of viral polymerases. This raises the potential for N-(1-((6aR,8R,9S,9aR)-9-hydroxy...) as a candidate for antiviral drug development.
  • Neuroprotective Effects:
    Some derivatives have been studied for their neuroprotective effects against oxidative stress-induced neuronal damage. The ability to scavenge reactive oxygen species (ROS) is a critical factor in their protective mechanisms.

Comparative Biological Activity Table

Compound Activity Target Reference
N-(1-((6aR,...AntitumorCancer Cell Lines
Similar Pyrimidine DerivativesAntiviralViral Polymerases
Related Benzamide CompoundsNeuroprotectiveNeuronal Cells

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Compound A shares structural homology with several derivatives, differing primarily in substituents on the furo-trioxadisilocin core and the nitrogenous base (Table 1).

Table 1: Structural Comparison of Compound A and Analogues
Compound Name Core Structure Substituents (Position) Base Moiety Reference
Compound A Furo-trioxadisilocin 9-hydroxy, 9-methyl, 2,2,4,4-tetraisopropyl Pyrimidinone Target Compound
N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide Furo-trioxadisilocin 9-hydroxy, 2,2,4,4-tetraisopropyl Purine
N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide Furo-trioxadisilocin 9-oxo, 2,2,4,4-tetraisopropyl Pyrimidinone
1-(4-Methoxybenzyl)-3-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione Furo-trioxadisilocin 9-methoxy, 2,2,4,4-tetraisopropyl Pyrimidine

Key Observations :

Base Moiety: Pyrimidinone/pyrimidine bases (Compound A, ) vs. purine () alter electronic properties and steric bulk, influencing interactions with enzymes or nucleic acids.

Physicochemical Properties

  • Molecular Weight : Compound A (587.82 g/mol, ) is heavier than purine-based analogues (e.g., 371.35 g/mol, ), affecting pharmacokinetics.
  • Solubility : The hydroxy and benzamide groups in Compound A may improve aqueous solubility compared to methoxy or purine derivatives.
  • Stability : Silyl ethers in the core () confer stability under basic conditions but may hydrolyze in acidic environments.

Analytical Approaches

NMR Spectroscopy : Chemical shift differences in regions A (positions 39–44) and B (29–36) () help locate substituents.

LCMS/MS Molecular Networking: Cosine scores >0.8 () cluster Compound A with pyrimidinone derivatives.

Graph-Based Comparisons : Graph isomorphism algorithms () quantify structural similarities between silyl-protected cores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Reactant of Route 2
N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

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